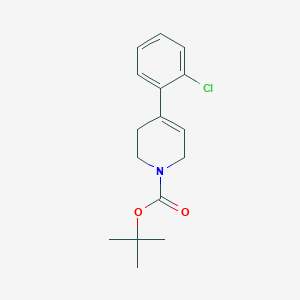tert-Butyl 4-(2-chlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
CAS No.: 864830-05-7
Cat. No.: VC8142692
Molecular Formula: C16H20ClNO2
Molecular Weight: 293.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 864830-05-7 |
|---|---|
| Molecular Formula | C16H20ClNO2 |
| Molecular Weight | 293.79 g/mol |
| IUPAC Name | tert-butyl 4-(2-chlorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C16H20ClNO2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-8H,9-11H2,1-3H3 |
| Standard InChI Key | NNGDEWCUQYKPDO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s IUPAC name, tert-butyl 4-(2-chlorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate, reflects its bicyclic structure, which combines a dihydropyridine ring with a chlorinated aromatic system. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 864830-05-7 |
| Molecular Formula | |
| Molecular Weight | 293.79 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2Cl |
| InChIKey | NNGDEWCUQYKPDO-UHFFFAOYSA-N |
The Boc group at the 1-position of the dihydropyridine ring enhances solubility in organic solvents and stabilizes the amine during synthetic transformations. The 2-chlorophenyl substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Spectroscopic and Computational Data
-
Nuclear Magnetic Resonance (NMR): The -NMR spectrum exhibits characteristic signals for the tert-butyl group (δ ~1.45 ppm, singlet), aromatic protons (δ 7.20–8.80 ppm), and dihydropyridine protons (δ 2.10–4.15 ppm).
-
Mass Spectrometry: Electrospray ionization (ESI) yields a molecular ion peak at m/z 293.79, consistent with the molecular weight.
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of tert-butyl 4-(2-chlorophenyl)-5,6-dihydropyridine-1-carboxylate involves a multi-step sequence centered on constructing the dihydropyridine core. A representative approach includes:
-
Condensation Reaction: Reacting 2-chlorobenzaldehyde with a β-keto ester (e.g., ethyl acetoacetate) in the presence of ammonium acetate to form the dihydropyridine ring via the Hantzsch synthesis.
-
Boc Protection: Introducing the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine).
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the 4-position of the dihydropyridine ring requires precise control of reaction conditions, such as temperature and catalyst choice.
-
Yield Improvement: Pilot studies report moderate yields (~50–60%), necessitating optimization of solvent systems (e.g., DMF or THF) and stoichiometric ratios.
Applications in Pharmaceutical and Materials Science
Drug Discovery Intermediates
The Boc-protected dihydropyridine scaffold is a versatile building block for bioactive molecules. For example:
-
Calcium Channel Modulators: Structural analogs of nifedipine, a dihydropyridine-based antihypertensive agent, leverage the chlorophenyl group for enhanced receptor binding.
-
Antimicrobial Agents: The electron-deficient aromatic system may interact with bacterial enzymes, as seen in MenA inhibitors targeting Mycobacterium tuberculosis .
Materials Chemistry
-
Ligand Design: The compound’s nitrogen-rich framework facilitates coordination with transition metals, enabling applications in catalysis (e.g., palladium-catalyzed cross-couplings).
-
Polymer Synthesis: Functionalization of the dihydropyridine ring introduces crosslinking sites for high-performance polymers.
Future Research Directions
Biological Activity Profiling
-
Kinase Inhibition Screening: Computational docking studies suggest potential interactions with ATP-binding pockets in kinases, warranting experimental validation.
-
Anticancer Evaluation: Testing against cancer cell lines (e.g., MCF-7 or HeLa) could reveal antiproliferative effects linked to ROS generation.
Process Chemistry Innovations
-
Continuous Flow Synthesis: Microreactor technology may enhance yield and reduce reaction times compared to batch methods.
-
Green Chemistry: Exploring biocatalytic routes (e.g., enzymatic Boc protection) to minimize solvent waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume